REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([O:6][CH2:7][C:8](=[O:15])[C:9]([CH3:14])([CH3:13])[CH2:10][CH2:11][Cl:12])=[CH:4][CH:3]=1.[Br:18]Br>C(Cl)Cl>[Br:18][CH:7]([O:6][C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:17][CH:16]=1)[C:8](=[O:15])[C:9]([CH3:13])([CH3:14])[CH2:10][CH2:11][Cl:12]
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Name
|
|
Quantity
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136 g
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Type
|
reactant
|
Smiles
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ClC1=CC=C(OCC(C(CCCl)(C)C)=O)C=C1
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Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Name
|
|
Quantity
|
79.9 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then subsequently stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
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is concentrated
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Type
|
DISTILLATION
|
Details
|
by distilling off the solvent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(C(CCCl)(C)C)=O)OC1=CC=C(C=C1)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |